molecular formula C16H18Cl2N2O2 B5161843 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide

3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide

Cat. No. B5161843
M. Wt: 341.2 g/mol
InChI Key: OKCNOPGSYDQNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide, also known as A-84, is a chemical compound that has been widely studied for its potential application in scientific research. This compound belongs to the class of isoxazolecarboxamides and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are responsible for pain and inflammation.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to have antioxidant and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one of the limitations of using 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide is its relatively short half-life, which can make it difficult to maintain a consistent concentration over long periods of time.

Future Directions

There are several potential future directions for research on 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
Another potential future direction is the development of more stable analogs of 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide with longer half-lives. This would make it easier to maintain a consistent concentration over long periods of time and would allow for more prolonged studies.
Conclusion:
In conclusion, 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide is a promising compound that has shown potential in various areas of scientific research. Its potent anti-inflammatory and analgesic properties make it a useful tool for studying the inflammatory response and pain pathways. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide can be achieved through a multistep process. The initial step involves the reaction of 2,6-dichlorobenzonitrile with 2-methyl-2-butanol in the presence of a base to form 2,6-dichlorophenyl-2-methylbutylcarbinol. This intermediate is then reacted with isoxazole-5-carboxylic acid to form the final product, 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide.

Scientific Research Applications

3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been studied extensively for its potential application in scientific research. One of the major areas of research is its potential as a therapeutic agent for various diseases. 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-pentan-2-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O2/c1-4-6-9(2)19-16(21)13-10(3)22-20-15(13)14-11(17)7-5-8-12(14)18/h5,7-9H,4,6H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCNOPGSYDQNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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